molecular formula C19H26ClN3 B2934240 1-(4-cyclohexylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride CAS No. 2380178-73-2

1-(4-cyclohexylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride

Cat. No.: B2934240
CAS No.: 2380178-73-2
M. Wt: 331.89
InChI Key: QPPRHGSAVOAKPP-UHFFFAOYSA-N
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Description

1-(4-cyclohexylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexylphenyl group and a tetrahydroindazole moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-cyclohexylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-cyclohexylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Mechanism of Action

The mechanism of action of 1-(4-cyclohexylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

1-(4-cyclohexylphenyl)-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3.ClH/c20-18-7-4-8-19-17(18)13-21-22(19)16-11-9-15(10-12-16)14-5-2-1-3-6-14;/h9-14,18H,1-8,20H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPRHGSAVOAKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)N3C4=C(C=N3)C(CCC4)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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